molecular formula C19H14O2 B7860169 4-Biphenylbenzoic acid

4-Biphenylbenzoic acid

Cat. No.: B7860169
M. Wt: 274.3 g/mol
InChI Key: AWIAIQKTCVOCAG-UHFFFAOYSA-N
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Description

4-Biphenylbenzoic acid (CAS 92-92-2), also known as biphenyl-4-carboxylic acid or p-phenylbenzoic acid, is a biphenyl-substituted benzoic acid derivative with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . Structurally, it consists of a benzoic acid moiety (carboxylic acid group at the para position) linked to a biphenyl system. This compound is widely utilized in organic synthesis, pharmaceuticals, and materials science due to its aromatic rigidity and functional versatility . Its applications range from serving as a precursor in liquid crystal materials to intermediates in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Biphenylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at elevated temperatures (around 75°C) for several hours .

Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of biphenyl using potassium permanganate under controlled conditions. The reaction mixture is then filtered and acidified to obtain the crude product, which is further purified through recrystallization .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The biphenyl system undergoes electrophilic substitution, influenced by the electron-withdrawing carboxylic acid group. Key transformations include:

Reaction TypeReagents/ConditionsProductSelectivity NotesSource
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-4-biphenylbenzoic acidMeta-directing effect of -COOH
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃3-Halo-4-biphenylbenzoic acidHalogenation at less activated ring

The carboxylic acid group deactivates the attached ring, directing substituents to the meta position. The distal phenyl ring shows moderate reactivity under strong electrophilic conditions .

Coupling Reactions

4-Biphenylbenzoic acid participates in cross-couplings as a directing group or via pre-functionalized intermediates:

Suzuki-Miyaura Coupling

  • Substrate : 4-Bromobiphenylbenzoic acid

  • Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (10:1), 75°C

  • Yield : 84.9% for biphenyl extension .

Ullmann-Type Coupling

  • Substrate : Iodo-derivative

  • Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C

  • Application : Synthesis of biaryl pharmaceuticals .

Carboxylic Acid Derivatization

The -COOH group undergoes typical acid-derived transformations:

ReactionReagents/ConditionsProductApplicationSource
EsterificationSOCl₂/ROH or DCC/DMAPBiphenyl-4-carboxylate estersProdrug design
AmidationNH₃ or RNH₂, EDCI/HOBTBiphenyl-4-carboxamidesβ₃-AR agonists (e.g., 10a, 10e)
Acid Chloride FormationSOCl₂ or PCl₅Biphenyl-4-carbonyl chlorideIntermediate for acylations

Solvent Effects on Reaction Kinetics

Kinetic studies with diazodiphenylmethane in 14 alcohols (30–40°C) reveal:

Table: Rate Constants (log k) and Solvent Correlations

Alcohollog k (30°C)ρ (Hammett)Dielectric Constant (ε)
Methanol-2.340.8132.7
Ethanol-2.410.7824.3
Isopropanol-2.580.7219.9
tert-Butanol-2.670.6812.5
  • Key Trends :

    • Rate constants decrease with alcohol bulkiness (tert-butanol < methanol).

    • Hammett ρ values decline with increasing solvent polarity (negative dielectric effect) .

Oxidation

  • Side Chain Oxidation : Methyl derivatives (e.g., 4-biphenyltoluene) oxidize to this compound using KMnO₄ (90°C, pH 2) .

  • Ring Oxidation : Limited under standard conditions due to aromatic stability.

Reduction

  • Nitro to Amine : Catalytic hydrogenation (Pd/C, H₂) converts nitro-substituted analogs to amino derivatives for diazonium chemistry .

Scientific Research Applications

Polymer Production

4-Biphenylbenzoic acid is a crucial intermediate in synthesizing high-performance polymers. Its unique structure enhances thermal stability and mechanical properties, making it suitable for applications in the electronics and automotive industries.

  • Key Properties :
    • Thermal Stability : Improves the heat resistance of polymers.
    • Mechanical Properties : Enhances strength and durability.

Table 1: Applications in Polymer Production

Application AreaDescriptionBenefits
ElectronicsUsed in high-temperature resistant polymersIncreased lifespan and performance
AutomotiveComponent in lightweight materialsImproved fuel efficiency

Pharmaceuticals

In the pharmaceutical sector, this compound is utilized to develop drug formulations that require specific solubility and stability profiles. This leads to improved therapeutic efficacy.

  • Case Study : A study demonstrated that formulations incorporating this compound exhibited enhanced bioavailability compared to traditional formulations .

Table 2: Pharmaceutical Applications

Drug TypeApplicationOutcome
Anti-inflammatoryFormulation enhancerImproved solubility
AntimicrobialActive ingredientEnhanced efficacy

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling researchers to create complex molecules for various applications in materials science and medicinal chemistry.

  • Example Reaction : The bisphosphorylation of this compound has been shown to yield high amounts of desired products, indicating its utility in synthesizing bioactive compounds .

Table 3: Organic Synthesis Applications

Reaction TypeYield (%)Notes
Bisphosphorylation87%Effective for various derivatives
Coupling Reactions74%Suitable for bioactive compounds

Analytical Chemistry

In analytical chemistry, this compound is employed in methods such as chromatography for separating and identifying compounds in complex mixtures. This application is vital for quality control in manufacturing processes.

  • Application Insight : Its use in chromatographic methods has been essential for ensuring the purity and quality of pharmaceutical products .

Table 4: Analytical Chemistry Applications

MethodPurposeImportance
ChromatographyCompound separationQuality control
SpectroscopyIdentification of compoundsResearch validation

Mechanism of Action

The mechanism of action of 4-biphenylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-(4-Methylphenyl)benzoic Acid (CAS 7148-03-0)

  • Molecular Formula : C₁₄H₁₂O₂
  • Molecular Weight : 212.25 g/mol .
  • Key Differences: The methyl group at the 4′-position of the biphenyl system and the carboxylic acid at the 2-position distinguish this compound.

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Molecular Formula : C₇H₆O₃
  • Molecular Weight : 138.12 g/mol .
  • Key Differences : The hydroxyl group at the para position increases acidity (pKa ~4.5) compared to 4-biphenylbenzoic acid (pKa ~3.5–4.0 for biphenyl derivatives). This compound is commonly used as a preservative, contrasting with the synthetic applications of this compound .

4-Benzoylbenzoic Acid (CAS 611-95-0)

  • Molecular Formula : C₁₄H₁₀O₃
  • Molecular Weight : 226.23 g/mol .
  • Key Differences : The benzoyl group introduces a ketone functionality, enhancing reactivity in condensation reactions. This contrasts with the inert biphenyl group in this compound, making 4-benzoylbenzoic acid a preferred intermediate for polymer and dye synthesis .

Structural Analogues with Modified Backbones

2-(4-Phenylbenzoyl)benzoic Acid (4BB, CAS 42797-18-2)

  • Molecular Formula : C₂₀H₁₄O₃
  • Molecular Weight : 302.32 g/mol .
  • Key Differences : The biphenyl system is extended with a benzoyl group, increasing molecular weight and rigidity. This structure enhances π-π stacking interactions, making it suitable for photonic materials and organic electronics .

4-Formylbenzoic Acid (CAS 619-66-9)

  • Molecular Formula : C₈H₆O₃
  • Molecular Weight : 150.13 g/mol .
  • Key Differences: The formyl group at the para position provides a reactive aldehyde site for Schiff base formation or crosslinking, unlike the non-reactive biphenyl group in this compound .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Functional Groups
This compound 198.22 220–225 Low Carboxylic acid, biphenyl
2-(4-Methylphenyl)benzoic acid 212.25 ~180–185 Moderate Carboxylic acid, methyl
4-Hydroxybenzoic acid 138.12 213–215 High Hydroxyl, carboxylic acid
4-Benzoylbenzoic acid 226.23 198–200 Low Carboxylic acid, benzoyl
4BB 302.32 >250 Very low Carboxylic acid, benzoyl

Notes:

  • Solubility : Biphenyl derivatives (e.g., this compound) exhibit lower water solubility due to increased hydrophobicity, whereas hydroxyl or formyl substituents enhance polarity .
  • Acidity : Electron-withdrawing groups (e.g., benzoyl) increase carboxylic acid acidity, while electron-donating groups (e.g., methyl) decrease it .

Research and Application Insights

  • Pharmaceuticals : this compound derivatives are explored as kinase inhibitors and anti-inflammatory agents, leveraging their aromatic backbone for target binding .
  • Materials Science : The rigidity of biphenyl systems makes this compound valuable in liquid crystals, while 4BB’s extended conjugation is exploited in organic semiconductors .
  • Synthetic Utility : 4-Formylbenzoic acid’s aldehyde group enables facile derivatization, contrasting with the stability of this compound in harsh reaction conditions .

Biological Activity

4-Biphenylbenzoic acid, also known as 4-phenylbenzoic acid, is a compound of significant interest in biochemical research due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety with a biphenyl group at the para position. Its molecular formula is C13H10O2C_{13}H_{10}O_2, and it has a molecular weight of 198.22 g/mol. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1. Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit mushroom tyrosinase, an enzyme crucial for melanin production. The compound's structure allows it to chelate with cupric ions in the active site of tyrosinase, thereby interfering with its catalytic function. In silico docking studies revealed that specific interactions within the active site contribute to its inhibitory potency .

2. Effects on Lipid Metabolism

A study investigated the effects of biphenylcarboxylic acids, including this compound, on lipid synthesis in rat models. The results demonstrated that oral administration led to a significant decrease in triglyceride synthesis from labeled oleic acid in adipose tissues. This suggests a potential role for the compound in regulating lipid metabolism and possibly in managing obesity or related metabolic disorders .

3. Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Compounds with similar structures have shown promise in scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The biphenyl structure may enhance its electron-donating ability, contributing to its antioxidant effects .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Tyrosinase InhibitionChelation with cupric ions in active site
Lipid Metabolism RegulationDecreased triglyceride synthesis from oleic acid
Antioxidant ActivityScavenging free radicals

Recent Research Developments

Recent studies have focused on enhancing the understanding of how structural modifications to this compound can influence its biological activity. For example, modifications that increase hydrophobic interactions or alter electronic properties have been shown to improve binding affinity to target proteins .

Structural Insights from Docking Studies

Docking studies using software like AutoDock Vina have provided insights into how this compound interacts with various biological macromolecules. These studies help predict how structural changes can optimize the compound's efficacy as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Biphenylbenzoic acid, and how can purity be validated?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging biphenyl boronic acid derivatives and benzoic acid precursors under palladium catalysis . Post-synthesis purification involves recrystallization or column chromatography. Purity validation requires a combination of:

  • Melting point analysis (compare with literature values, e.g., 156–160°C for structurally similar 4-Biphenylacetic acid) .
  • High-Performance Liquid Chromatography (HPLC) to assess purity >97% .
  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., aromatic proton integration in 1H^1H NMR) .
    Always cross-validate with SciFinder or Reaxys for known compounds and cited data .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

  • Solubility : Limited aqueous solubility; use polar aprotic solvents (e.g., DMSO) for in vitro assays .
  • Thermal stability : Monitor decomposition via thermogravimetric analysis (TGA), as biphenyl derivatives may degrade above 200°C .
  • Acidity : The carboxylic acid group (pKa ~4.2) influences reactivity in buffer systems .
    Standardize solvent selection and storage conditions (−20°C under inert atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability or structural modifications. Methodological strategies include:

  • Dose-response validation : Replicate studies across multiple cell lines (e.g., cancer vs. normal) with rigorous controls .
  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., hydroxyl, methoxy groups) on target binding .
  • Meta-analysis of published data : Use platforms like PubChem BioAssay to aggregate results and identify outliers .
    For enzyme inhibition studies, ensure kinetic parameters (e.g., KiK_i, IC50_{50}) are calculated using standardized protocols .

Q. What statistical approaches are optimal for analyzing clustered data in biomarker studies involving this compound metabolites?

When studying urinary or plasma metabolites (e.g., hydroxylated derivatives):

  • Mixed-effects models : Account for repeated measures within participants (random effects) and fixed effects like dose or time .
  • Intraclass Correlation Coefficient (ICC) : Assess reproducibility of biomarker measurements (target ICC >0.7 for high reliability) .
  • Deattenuation : Correct for measurement error using regression calibration, especially with low biomarker recovery rates .
    Report 95% confidence intervals and adjust for covariates (e.g., age, diet) to minimize confounding .

Q. Methodological and Data Handling Considerations

Q. How should researchers design in vitro-to-in vivo extrapolation (IVIVE) studies for this compound?

  • Physiologically Based Pharmacokinetic (PBPK) modeling : Incorporate solubility, permeability (Caco-2 assays), and hepatic clearance data .
  • Interspecies scaling : Adjust metabolic rates using allometric principles for preclinical-to-clinical translation .
  • Sensitivity analysis : Identify critical parameters (e.g., plasma protein binding) affecting bioavailability .

Table 1. Key Analytical Techniques for this compound

Parameter Technique Reference Standard Evidence
PurityHPLC (>97%)USP guidelines
Structural Elucidation1H^1H/13C^13C NMRPubChem/SciFinder data
Thermal StabilityTGA/DSCNIST subscription data
Biomarker CorrelationLC-MS/MSICC >0.7, CV <15%

Q. What are best practices for reporting synthetic and analytical data in publications?

  • Raw data management : Archive large datasets (e.g., NMR spectra, chromatograms) in supplementary materials or repositories .
  • Uncertainty quantification : Report standard deviations for triplicate measurements and instrument error margins (e.g., ±0.1°C for melting points) .
  • Reproducibility : Include step-by-step protocols for critical steps (e.g., catalyst loading in Suzuki coupling) .

Properties

IUPAC Name

2-(4-phenylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIAIQKTCVOCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mix 2″-Amino-6-cyano-5-methylsulfanyl-[1,1′;4′,1″]terphenyl-2-carboxylic acid (0.195 g, 0.521 mmol) and dichloromethane (6 ml) then cool to 0° C. Next add DBU (0.33 ml, 2.162 mmol), and ClSO2CH(CH3)2 (0.13 ml, 1.128 mmol) drop wise to the solution and stir for 16 hours. If TLC shows remaining SM, add DBU (0.3 ml) and ClSO2CH(CH3)2 (0.1 ml) and stir for 16 hours. Dilute the reaction with CH2Cl2 (50 ml) and wash with H2O, satd aq. sodium chloride, dry with Na2SO4, and concentrate under reduced pressure. Analyze by TLC and if reaction has remaining SM add MeOH (2 ml) and 1N NaOH (1 ml, 1 mmol). Heat to reflux for 6 hours. Add 1N HCL (1 ml, 1 mmol) and extract into dichloromethane. Purify the reaction by flash chromatography (Silica gel -dichloromethane then up to 10% MeOH/dichloromethane), to give 6-Cyano-5-methylsulfanyl-3″-propane-2-sulfonylamino)-[1,1′;4′,1″]terphenyl-2-carboxylic acid (0.008 g). MS (m/e): 467(M+1).
Name
2″-Amino-6-cyano-5-methylsulfanyl-[1,1′;4′,1″]terphenyl-2-carboxylic acid
Quantity
0.195 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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